5-[(2-chloro-6-methylphenoxy)methyl]-N'-cyclopentylidenefuran-2-carbohydrazide
Description
5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-N-CYCLOPENTYLIDEN-2-FUROHYDRAZIDE is a complex organic compound with the molecular formula C13H13ClN2O3 It is known for its unique chemical structure, which includes a furohydrazide core linked to a chloromethylphenoxy group and a cyclopentylidene moiety
Properties
Molecular Formula |
C18H19ClN2O3 |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
5-[(2-chloro-6-methylphenoxy)methyl]-N-(cyclopentylideneamino)furan-2-carboxamide |
InChI |
InChI=1S/C18H19ClN2O3/c1-12-5-4-8-15(19)17(12)23-11-14-9-10-16(24-14)18(22)21-20-13-6-2-3-7-13/h4-5,8-10H,2-3,6-7,11H2,1H3,(H,21,22) |
InChI Key |
LNMABBICUPCLHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C(=O)NN=C3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-N-CYCLOPENTYLIDEN-2-FUROHYDRAZIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-chloro-6-methylphenol with formaldehyde to form 2-chloro-6-methylphenoxymethyl alcohol. This intermediate is then reacted with furoic acid hydrazide under acidic conditions to yield the desired furohydrazide derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-N-CYCLOPENTYLIDEN-2-FUROHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furoic acid derivatives, while reduction can produce hydrazine compounds.
Scientific Research Applications
5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-N-CYCLOPENTYLIDEN-2-FUROHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-N-CYCLOPENTYLIDEN-2-FUROHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FUROHYDRAZIDE: A closely related compound with similar chemical properties.
5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURALDEHYDE: Another derivative with a furaldehyde group instead of a furohydrazide core.
Uniqueness
5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-N-CYCLOPENTYLIDEN-2-FUROHYDRAZIDE stands out due to its cyclopentylidene moiety, which imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
